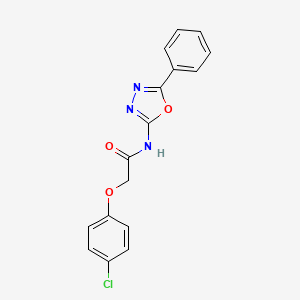
2-amino-3-(thiophene-2-carbonyl)-N-(m-tolyl)indolizine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Typically, the description of a compound includes its IUPAC name, common name (if any), and its role or use in the scientific or industrial context.
Synthesis Analysis
This involves detailing the methods and reagents used in the synthesis of the compound, including any catalysts, solvents, or specific conditions required.Molecular Structure Analysis
This involves the study of the compound’s molecular geometry, bond lengths and angles, and electronic structure, often using techniques like X-ray crystallography, NMR, or computational chemistry methods.Chemical Reactions Analysis
This involves studying the compound’s reactivity, including what types of chemical reactions it undergoes, the products of these reactions, and the conditions under which these reactions occur.Physical And Chemical Properties Analysis
This involves studying properties like the compound’s melting point, boiling point, solubility, stability, and spectroscopic properties.Scientific Research Applications
Synthesis Techniques
Novel synthetic routes and reactions are pivotal in creating derivatives of indolizine-1-carboxamide, showcasing the compound's versatility in organic synthesis. For instance, a novel one-pot domino reaction has been developed for synthesizing 2-acetyl-3-(phenylamino)indolizine-1-carboxamide derivatives, highlighting efficient synthesis methods without prior activation or modification (Ziyaadini et al., 2011). Similarly, the Gewald reaction under organocatalyzed aqueous conditions has been utilized for the efficient room-temperature formation of 2-amino-3-carboxamide derivatives of thiophene, simplifying synthesis processes (Abaee & Cheraghi, 2013).
Pharmaceutical Applications
Research into the pharmaceutical applications of thiophene-2-carboxamide derivatives has led to the discovery of potential antibiotic and antibacterial drugs. The synthesis of new antibiotic and antibacterial drugs using 3-amino-4-cyano-N-phenylaminothiophene-2-carboxamide as a precursor demonstrates the compound's role in developing treatments for bacterial infections (Ahmed, 2007). Further studies have synthesized substituted 3-(3-chlorobenzoyl)-N-phenylindolizine-1-carboxamides, showing excellent in vitro anti-tuberculosis, anticancer, anti-inflammatory, and antibacterial activity, underscoring the compound's potential in various therapeutic areas (Mahanthesha et al., 2022).
Material Science Applications
The compound's applications extend into materials science, particularly in the development of photoluminescent materials. For example, 6-amino-8-cyanobenzo[1, 2-b]indolizines, a class related to indolizine derivatives, exhibit reversible pH-dependent optical properties with a unique blue shift in fluorescence emission when protonated. This behavior underscores the compound's potential in creating materials with tunable optical properties (Outlaw et al., 2016).
Safety And Hazards
This involves identifying any risks associated with handling or disposing of the compound, including toxicity, flammability, and environmental impact.
Future Directions
This involves discussing potential future research directions, such as new synthetic methods, applications, or theoretical studies.
Please consult with a professional chemist or a relevant expert for a detailed analysis. This is a general approach and may not apply to all compounds. Always follow safety guidelines when handling chemicals.
properties
IUPAC Name |
2-amino-N-(3-methylphenyl)-3-(thiophene-2-carbonyl)indolizine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O2S/c1-13-6-4-7-14(12-13)23-21(26)17-15-8-2-3-10-24(15)19(18(17)22)20(25)16-9-5-11-27-16/h2-12H,22H2,1H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVWYRMKZTVCXCG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C2=C3C=CC=CN3C(=C2N)C(=O)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-amino-3-(thiophene-2-carbonyl)-N-(m-tolyl)indolizine-1-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Nitro-1-[(2E)-3-phenylprop-2-en-1-yl]-1H-pyrazole](/img/structure/B2698393.png)



![2-(4-chlorophenoxy)-N-(imidazo[1,2-a]pyridin-3-ylmethyl)-N-phenylacetamide](/img/structure/B2698403.png)




![3-[(Methylsulfanyl)methyl]benzonitrile](/img/structure/B2698410.png)
![8-amino-6-methyl-6,8-dihydro-2H-[1,4]dioxino[2,3-f]indol-7(3H)-one](/img/structure/B2698411.png)
![1-[3-(Quinoxalin-2-yloxy)pyrrolidine-1-carbonyl]imidazolidin-2-one](/img/structure/B2698412.png)

